molecular formula C10H19N2O5P B000261 Rilmenidine phosphate CAS No. 85409-38-7

Rilmenidine phosphate

Cat. No.: B000261
CAS No.: 85409-38-7
M. Wt: 278.24 g/mol
InChI Key: ZJCOWRFWZOAVFY-UHFFFAOYSA-N
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Description

Rilmenidine phosphate is a well-characterized antihypertensive agent belonging to the class of imidazoline receptor agonists. Its primary research application lies in the study of central mechanisms for blood pressure regulation. The compound acts as a selective agonist for the imidazoline I1-receptor, which is predominantly located in the brainstem's rostral ventrolateral medulla (RVLM). By stimulating these receptors, this compound reduces central sympathetic outflow, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure. Its high selectivity for I1-receptors over alpha-2 adrenergic receptors is a key feature of interest, as it is associated with a reduced incidence of sedative side effects in preclinical models compared to earlier generation central antihypertensives like clonidine. Beyond its canonical use in cardiovascular research, this compound has emerged as a compelling candidate in geroscience and aging research. Recent studies have demonstrated its ability to extend lifespan and healthspan in model organisms, positioning it as a potential caloric restriction mimetic. These geroprotective effects are mediated through I1-receptor activation, involving downstream pathways such as the transcription factors FOXO/DAF-16 and NRF1,2,3/SKN-1, and requiring autophagy. This makes it a valuable tool for investigating the molecular interfaces between metabolic regulation, stress resilience, and the aging process. For research purposes, this compound is typically supplied as a solid. It is freely soluble in water and slightly soluble in alcohol, facilitating the preparation of stock solutions for in vitro and in vivo studies. Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOWRFWZOAVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234616
Record name Rilmenidine phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85409-38-7
Record name 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1)
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Record name Rilmenidine phosphate
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Record name Rilmenidine phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate
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Record name RILMENIDINE PHOSPHATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rilmenidine Phosphate is synthesized from 2-alkoxy oxazoline and dicyclopropane methylamine through a condensation reaction. The process involves the evaporation of ROH, refrigeration, filtration, and crystallization . The preparation method simplifies the production process and reduces the cost by using basic raw materials and straightforward reaction steps .

Industrial Production Methods

Industrial production of this compound involves direct compression of a mixture containing the active ingredient for immediate liberation . This method ensures efficient and consistent production of the compound in tablet form.

Chemical Reactions Analysis

Ion-Pair Complex Formation with Bromothymol Blue

Rilmenidine phosphate forms a stable ion-pair complex with bromothymol blue (BTB) in acidic media, enabling spectrophotometric quantification. This reaction occurs under optimized conditions:

  • pH : 1.2 (0.1N HCl)
  • Reagent volume : 1 mL BTB
  • Extraction solvent : Chloroform
  • Shaking time : 2 minutes

The resulting yellow complex exhibits maximum absorbance at 414 nm , with linearity confirmed over 5–25 µg/mL (R² = 0.999) .

Table 1: Optimized Parameters for Ion-Pair Formation

ParameterOptimal Condition
pH1.2 (0.1N HCl)
Bromothymol blue1 mL (0.05% w/v)
Shaking time2 minutes
Extraction solventChloroform
λ<sub>max</sub>414 nm

This method is validated for precision (%RSD < 0.48%) and accuracy, making it suitable for pharmaceutical dosage analysis .

Thermal Decomposition

Under elevated temperatures or combustion, this compound undergoes decomposition, potentially releasing toxic gases . While specific degradation products are not fully characterized, safety data highlight risks associated with heating .

Table 2: Thermal Stability and Decomposition

ConditionObservation
HeatingFormation of toxic gases
CombustionRelease of phosphorus oxides

Stability Under pH Variations

This compound’s stability varies with pH:

  • Acidic conditions (pH 1.2–4.5) : Stable ion-pair complex formation .
  • Neutral/basic conditions : Limited data, but hydrolysis or structural changes may occur, necessitating pH-controlled storage.

Synthetic Route Considerations

While synthetic pathways are proprietary, industrial production involves direct compression for immediate-release tablets. Key intermediates include 2-alkoxy oxazoline and dicyclopropane methylamine , though detailed reaction mechanisms remain undisclosed.

Key Findings and Implications

  • The ion-pair reaction with BTB provides a robust, low-cost analytical method for quality control.
  • Thermal instability necessitates cautious handling during manufacturing and storage.
  • pH-dependent stability informs formulation strategies to prevent degradation.

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Effects

Rilmenidine acts primarily as an agonist for I1 imidazoline receptors and alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure. Its efficacy in treating hypertension is comparable to that of other antihypertensive agents such as diuretics and ACE inhibitors .

1.2 Metabolic Syndrome and Diabetes

Recent studies indicate that rilmenidine not only reduces blood pressure but also improves glucose metabolism in patients with metabolic syndrome. It has shown significant reductions in microalbuminuria among hypertensive type 2 diabetics, indicating potential benefits beyond blood pressure control .

Geroprotective Properties

2.1 Lifespan Extension

Rilmenidine has been identified as a potential caloric restriction mimetic, promoting lifespan extension and healthspan improvement in model organisms like Caenorhabditis elegans. Research indicates that treatment with rilmenidine can extend lifespan by approximately 19% under optimal conditions . The compound induces transcriptional changes similar to those observed during caloric restriction, enhancing stress resistance and autophagy processes .

2.2 Neuroprotective Effects

The compound's action on imidazoline receptors suggests neuroprotective capabilities. In studies involving mutant mouse models of amyotrophic lateral sclerosis (ALS), rilmenidine treatment increased autophagosome abundance, although it also exacerbated motor neuron degeneration in certain contexts . This paradox highlights the complexity of its effects on cellular mechanisms.

Mechanistic Insights

3.1 Biochemical Pathways

Rilmenidine's mechanism involves modulation of sympathetic tone through selective binding to I1-imidazoline receptors located in the brainstem's lateral reticular nucleus. This interaction reduces sympathetic overactivity and inhibits renal Na+/H+ antiport activity, contributing to its antihypertensive effects .

3.2 Autophagy Induction

The compound promotes autophagy, a vital process for cellular homeostasis, by enhancing the degradation and recycling of cellular components. This effect was notably observed in studies where rilmenidine treatment led to increased autophagosome formation in specific mouse models .

Case Studies and Research Findings

StudyFocusKey Findings
Calvert et al., 2016LongevityRilmenidine extended lifespan in C. elegans by modulating stress response pathways .
Perera et al., 2021NeurodegenerationRilmenidine improved autophagic activity but worsened motor neuron degeneration in ALS models .
American Journal of HypertensionMetabolic EffectsSignificant improvement in glucose metabolism and reduction in microalbuminuria in hypertensive diabetic patients .

Mechanism of Action

Rilmenidine Phosphate exerts its effects by selectively binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem, leading to a reduction in systemic sympathetic tone . This results in decreased total peripheral resistance and reduced blood pressure . Additionally, it inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Mechanism of Action

Rilmenidine Phosphate

  • Primary Targets: Imidazoline I1 receptors (Ki ≈ 8.1 nM) and alpha-2 adrenoceptors .
  • Autophagy Induction : Activates autophagy via mTOR-independent pathways, promoting clearance of misfolded proteins (e.g., mutant SOD1 in ALS models) .

Clonidine

  • Primary Targets: Predominantly alpha-2 adrenoceptors (higher affinity than I1 receptors) .
  • Side Effects : Significant sedation and dry mouth due to strong CNS penetration .

Moxonidine

  • Primary Targets: Mixed imidazoline I1 and alpha-2 adrenoceptor agonism, with slightly higher I1 selectivity than rilmenidine .
  • Clinical Use : Similar antihypertensive efficacy but requires acidic solutions for administration .
Table 1: Molecular and Pharmacological Profiles
Compound Primary Targets Autophagy Induction Key Side Effects
Rilmenidine I1 receptors, alpha-2 adrenoceptors Yes (mTOR-independent) Mild (less sedation)
Clonidine Alpha-2 adrenoceptors No Sedation, dry mouth
Moxonidine I1 receptors, alpha-2 adrenoceptors No Fatigue, headache

Efficacy in Hypertension Management

  • Rilmenidine: In normotensive rabbits, 5 mg/kg/day reduced mean arterial pressure (MAP) by 15 ± 2 mmHg, comparable to clonidine (13 ± 2 mmHg) and moxonidine (13 ± 3 mmHg) .
  • Baroreflex Modulation : All three agents shift MAP-heart rate (HR) curves leftward, but rilmenidine uniquely reduces the HR range without altering reflex sensitivity .
  • Cardiac Effects: In conscious dogs, rilmenidine (50–200 µg/kg) caused less bradycardia than clonidine (2.5–10 µg/kg), likely due to weaker alpha-2 adrenoceptor activity .
Table 2: Dose-Response in Animal Models
Compound Effective Dose (Animal Model) MAP Reduction (mmHg) HR Impact
Rilmenidine 5 mg/kg/day (rabbits) 15 ± 2 Minimal HR reduction
Clonidine 1 mg/kg/day (rabbits) 13 ± 2 Significant bradycardia
Moxonidine 1 mg/kg/day (rabbits) 13 ± 3 Moderate HR reduction

Neuroprotection via Autophagy

  • Rilmenidine reduces mutant huntingtin protein aggregates in Huntington’s disease models by 20–30% and improves motor function in mice .
  • In ALS models, it clears soluble mutant SOD1 via autophagic flux but fails to degrade large aggregates, suggesting context-dependent efficacy .

Metabolic Effects

  • At 1 µM, rilmenidine activates p38 MAPK and farnesoid X receptor (FXR), reducing hepatic lipid accumulation in high-fat diet mice by 40% .

Biological Activity

Rilmenidine phosphate is an imidazoline derivative primarily known for its antihypertensive properties. It acts as an agonist for alpha-2 adrenergic receptors and imidazoline receptors, which play significant roles in regulating blood pressure and various neuroprotective mechanisms. Recent studies have expanded its biological activity beyond hypertension, suggesting potential applications in aging, neurodegenerative diseases, and cellular autophagy.

1. Receptor Interactions
Rilmenidine primarily targets the I1-imidazoline receptors and alpha-2 adrenergic receptors in the central nervous system. This interaction leads to decreased sympathetic outflow, resulting in reduced blood pressure. Additionally, its action on imidazoline receptors is linked to neuroprotective effects and modulation of various signaling pathways involved in longevity and stress resistance .

2. Autophagy Induction
Rilmenidine has been shown to promote autophagy, a critical cellular process for degrading and recycling cellular components. In studies involving mutant SOD1 G93A mice, rilmenidine treatment increased autophagosome abundance and enhanced macroautophagy, although it paradoxically worsened motor neuron degeneration in these models . This suggests that while rilmenidine can stimulate autophagy, excessive activation may lead to detrimental effects in certain contexts.

Longevity and Healthspan

Recent research indicates that rilmenidine may function as a caloric restriction mimetic, promoting lifespan extension and healthspan improvement in model organisms such as Caenorhabditis elegans (C. elegans). Studies demonstrated that rilmenidine treatment increased lifespan, enhanced stress resistance, and improved health markers through mechanisms involving the transcription factors FOXO/DAF-16 and NRF1/2/3/SKN-1 .

Key Findings:

  • Lifespan Extension : Rilmenidine significantly extended the lifespan of C. elegans by modulating autophagy and stress response pathways.
  • Stress Resistance : Treated organisms exhibited increased thermotolerance and resilience against oxidative stress.
  • Gene Expression : Rilmenidine induced transcriptional changes similar to those observed under caloric restriction conditions, highlighting its potential as a therapeutic agent for age-related diseases .

Neuroprotective Effects

In addition to its antihypertensive properties, rilmenidine has been explored for its neuroprotective capabilities:

  • Polyglutamine Aggregates : Rilmenidine treatment delayed the accumulation of polyglutamine aggregates in C. elegans models of Huntington's disease, suggesting a protective role against neurodegeneration .
  • Motor Neuron Studies : While promoting autophagy in vitro, rilmenidine exacerbated neurodegeneration in SOD1 G93A mice due to excessive mitophagy and misfolded protein accumulation . This underscores the complexity of its effects on neuronal health.

Table 1: Summary of Key Studies on this compound

StudyModel OrganismKey FindingsImplications
Calvert et al. (2023)C. elegansExtended lifespan; increased stress resistancePotential geroprotective agent
Rose et al. (2010)SOD1 G93A miceEnhanced autophagy but worsened degenerationNeed for cautious application in neurodegenerative models
Tyshkovskiy et al. (2019)MiceTranscriptional changes akin to caloric restrictionSuggests potential for age-related therapeutic use

Q & A

Q. What are the primary molecular targets of Rilmenidine phosphate in hypertension research?

this compound acts as a selective agonist for imidazoline I1 receptors and α2-adrenoceptors. Its antihypertensive effects are attributed to central sympathetic inhibition via these receptors. Methodologically, receptor binding assays (e.g., competitive radioligand displacement) and functional studies (e.g., measuring intracellular calcium flux in transfected HEK-293 cells) are used to confirm target specificity .

Q. What in vitro models are used to study this compound’s effects on lipid metabolism?

Hep G2 cells treated with oleic acid-induced lipid accumulation are a standard model. Researchers quantify lipid reduction via Oil Red O staining or triglyceride assays. This compound’s activation of I-1 receptors and downstream p38 phosphorylation can be validated using Western blotting and FXR expression analysis .

Q. How is this compound administered in preclinical studies?

In murine models, oral dosing (1–2 mg/kg/day) is common. For cell-based studies, DMSO is the preferred solvent due to its solubility profile. Stability testing (e.g., HPLC) is critical for ensuring compound integrity during long-term storage (-20°C to -80°C) .

Physicochemical Properties Values
Molecular Weight278.24 g/mol
Molecular FormulaC₁₀H₁₉N₂O₅P
CAS Number85409-38-7
Solubility (25°C)Freely soluble in water, slightly in alcohol
StabilityStable at -20°C (powder), 1 month at -20°C (solution)
Data compiled from .

Advanced Research Questions

Q. How does this compound induce autophagy independently of the mTOR pathway?

Unlike mTOR inhibitors (e.g., rapamycin), this compound does not affect phosphorylation of mTOR substrates (p70S6K, S6, or 4E-BP1). Autophagy induction is mediated via AMPK/ULK1 pathways or imidazoline receptor signaling. Researchers use autophagy flux assays (LC3-II turnover, p62 degradation) and mTOR activity markers (phospho-S6K) to differentiate mechanisms .

Q. What experimental approaches resolve contradictions in Rilmenidine’s adrenergic vs. imidazoline receptor effects?

To dissect receptor-specific contributions:

  • Use α2-adrenoceptor knockout mice or selective antagonists (e.g., yohimbine) in hemodynamic studies.
  • Compare I1 receptor-deficient cell lines with wild-type in calcium imaging experiments. Contradictory data (e.g., sedation vs. no sedation) may arise from tissue-specific receptor distribution, requiring in situ hybridization or single-cell RNA-seq for validation .

Q. How should researchers optimize dosing regimens for neuroprotection studies in Huntington’s disease models?

In R6/2 mice, chronic administration (1 mg/kg/day orally) reduces mutant huntingtin aggregates. Key parameters include:

  • Monitoring autophagy markers (e.g., Beclin-1, LC3-II) in brain homogenates.
  • Assessing motor deficits via rotarod or open-field tests.
  • Validating safety through plasma pharmacokinetics and off-target receptor profiling .

Q. What are the challenges in combining this compound with other autophagy modulators?

Synergistic or antagonistic effects may occur when paired with mTOR inhibitors or lysosomal disruptors. Dose-response matrices and isobolographic analysis are used to evaluate interactions. For example, co-treatment with rapamycin requires careful titration to avoid excessive autophagy-induced cytotoxicity .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable effects on blood pressure in different rodent strains), employ meta-analysis frameworks or Bayesian hierarchical models to account for experimental variability .
  • Translational Relevance : Prioritize studies using patient-derived cells (e.g., iPSC-derived neurons) to bridge preclinical findings with clinical outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Rilmenidine phosphate
Reactant of Route 2
Rilmenidine phosphate

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